molecular formula C8H18O<br>(CH3CH2CH2CH2)2O<br>C8H18O B3395818 Dibutyl ether CAS No. 142-96-1

Dibutyl ether

Cat. No. B3395818
CAS RN: 142-96-1
M. Wt: 130.23 g/mol
InChI Key: DURPTKYDGMDSBL-UHFFFAOYSA-N
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Patent
US04012439

Procedure details

The conditions were the same as those described in Example 1, but the reaction temperature was increased from 120° to 130° C. The reactor was charged with 310 g/h of a mixture consisting of 32.7 weight % of acrylic acid, 57.2 weight % of n-butanol and 10.1 weight % of butylacrylate. 83.2% of the acrylic acid underwent conversion. 310 g of reaction product consisting of 175 g of butylacrylate, 90 g of n-butanol, 21 g of water, 17 g of acrylic acid and 7 g of residue was discharged. 143 g/h of pure butylacrylate free from dibutylether was obtained. This corresponded to a yield of 95.7%, based on the acrylic acid which underwent conversion. The catalyst performance was 923 g of butylacrylate per kg of catalyst per hour.
Name
Quantity
21 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
175 g
Type
reactant
Reaction Step Six
Quantity
90 g
Type
reactant
Reaction Step Seven
Quantity
17 g
Type
reactant
Reaction Step Eight
[Compound]
Name
residue
Quantity
7 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C(O)(=O)C=C.[CH2:6]([OH:10])[CH2:7][CH2:8][CH3:9].[CH2:11]([O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:12][CH2:13][CH3:14]>O>[CH2:11]([O:15][C:16](=[O:19])[CH:17]=[CH2:18])[CH2:12][CH2:13][CH3:14].[CH2:6]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
21 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Six
Name
Quantity
175 g
Type
reactant
Smiles
C(CCC)OC(C=C)=O
Step Seven
Name
Quantity
90 g
Type
reactant
Smiles
C(CCC)O
Step Eight
Name
Quantity
17 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Nine
Name
residue
Quantity
7 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction temperature was increased from 120° to 130° C
ADDITION
Type
ADDITION
Details
The reactor was charged with 310 g/h of a mixture
CUSTOM
Type
CUSTOM
Details
310 g of reaction product

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(C=C)=O
Name
Type
product
Smiles
C(CCC)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.